molecular formula C20H16N2 B14903808 [1,1'-Binaphthalene]-2,7-diamine

[1,1'-Binaphthalene]-2,7-diamine

Cat. No.: B14903808
M. Wt: 284.4 g/mol
InChI Key: VHZUJXWBAFFHGO-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,7-diamine: is an organic compound with the molecular formula C20H16N2 It is a derivative of binaphthalene, featuring two amino groups attached at the 2 and 7 positions of the binaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Binaphthalene]-2,7-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 1,1’-binaphthalene, which is commercially available or can be synthesized through coupling reactions of naphthalene derivatives.

    Nitration: The binaphthalene undergoes nitration to introduce nitro groups at the 2 and 7 positions. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of [1,1’-Binaphthalene]-2,7-diamine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of binaphthalene using industrial nitrating agents.

    Continuous Reduction: Continuous flow reduction processes using catalytic hydrogenation to convert nitro groups to amino groups efficiently.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Binaphthalene]-2,7-diamine: undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be further reduced to form derivatives with different oxidation states of nitrogen.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Iron powder, hydrochloric acid, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various reduced forms of the compound.

    Substitution Products: Derivatives with different substituents on the amino groups.

Scientific Research Applications

[1,1’-Binaphthalene]-2,7-diamine: has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which [1,1’-Binaphthalene]-2,7-diamine exerts its effects involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of coordination complexes, which are crucial in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

[1,1’-Binaphthalene]-2,7-diamine: can be compared with other similar compounds such as:

    [1,1’-Binaphthalene]-2,2’-diamine: This compound has amino groups at the 2 and 2’ positions, making it structurally different and leading to different reactivity and applications.

    [1,1’-Binaphthalene]-2,2’-bis(diphenylphosphine): This compound features phosphine groups instead of amino groups, making it useful in different catalytic processes.

The uniqueness of [1,1’-Binaphthalene]-2,7-diamine lies in its specific positioning of amino groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

1-naphthalen-1-ylnaphthalene-2,7-diamine

InChI

InChI=1S/C20H16N2/c21-15-10-8-14-9-11-19(22)20(18(14)12-15)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,21-22H2

InChI Key

VHZUJXWBAFFHGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=C3C=C(C=C4)N)N

Origin of Product

United States

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